molecular formula C15H14N4O2 B13875184 Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13875184
M. Wt: 282.30 g/mol
InChI Key: NRUSSGNFCGNZHQ-UHFFFAOYSA-N
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Description

Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological activities, making them valuable in pharmaceutical and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often catalyzed by iodine and proceeds through a series of steps including tautomerization, cyclization, and oxidative aromatization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Microwave-assisted synthesis and metal-free catalytic systems are examples of techniques that can be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, while reduction may produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, or signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-19-8-10(6-7-14(19)18-12)11-4-3-5-13(16)17-11/h3-9H,2H2,1H3,(H2,16,17)

InChI Key

NRUSSGNFCGNZHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=NC(=CC=C3)N

Origin of Product

United States

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